molecular formula C9H19NO2S B13010155 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol

2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol

Cat. No.: B13010155
M. Wt: 205.32 g/mol
InChI Key: OJWZNLICOSTHRJ-UHFFFAOYSA-N
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Description

2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2S It is characterized by the presence of a thietan ring, an amino group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol typically involves the reaction of 2-methyl-1-(thietan-3-ylamino)propan-2-ol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ether linkage .

Scientific Research Applications

2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The thietan ring and amino group can participate in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[2-(thietan-3-ylamino)ethylsulfanyl]propan-2-ol
  • 1-Methoxy-3-phenylamino-propan-2-ol
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]

Uniqueness

2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the thietan ring and the ether linkage distinguishes it from other similar compounds, potentially leading to different reactivity and applications .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-[2-methyl-1-(thietan-3-ylamino)propan-2-yl]oxyethanol

InChI

InChI=1S/C9H19NO2S/c1-9(2,12-4-3-11)7-10-8-5-13-6-8/h8,10-11H,3-7H2,1-2H3

InChI Key

OJWZNLICOSTHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CSC1)OCCO

Origin of Product

United States

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